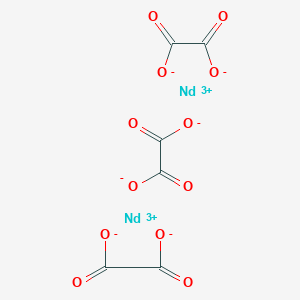
Neodymium oxalate
描述
Neodymium oxalate is a chemical compound with the formula Nd₂(C₂O₄)₃. It is the oxalate salt of neodymium, a rare earth element. This compound typically appears as rose-colored crystals and is known for its insolubility in water. This compound is significant in various scientific and industrial applications due to its unique properties and behavior under different conditions .
作用机制
- Environmental factors influence neodymium oxalate precipitation:
- Iron Presence : Iron impurities interfere with the process. Removing iron prior to precipitation may lead to higher neodymium purity, but some losses occur. If iron remains, co-precipitation with this compound can occur, affecting the final product’s suitability for industry .
Action Environment
生化分析
Biochemical Properties
Neodymium oxalate interacts with various biomolecules. It is involved in the formation of inactive oxalate or phosphate, which is a key process in its accumulation and detoxification .
Cellular Effects
In cellular systems, this compound has been shown to have significant effects. For instance, in rice seedlings, it has been found to accumulate in the soluble fractions, organelles, and cell walls . The root cell wall was identified as a major sink site for neodymium . The presence of this compound also led to an increase in the level of reactive oxygen species and the activity of catalase, superoxide dismutase, and peroxidase .
Molecular Mechanism
It is known that it can decompose when heated, first to an anhydrous form and then to Nd2O2C2O4, finally obtaining neodymium (III) oxide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, during the calcination of this compound, it decomposes to form neodymium oxide . Detailed information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of different dosages of this compound in animal models
Transport and Distribution
This compound is transported and distributed within cells and tissues. In rice seedlings, it was found to accumulate in the soluble fractions, organelles, and cell walls .
Subcellular Localization
It has been found to accumulate in the soluble fractions, organelles, and cell walls of rice seedlings
准备方法
Synthetic Routes and Reaction Conditions: Neodymium oxalate can be synthesized through the reaction of neodymium chloride with oxalic acid. The reaction typically occurs in an aqueous solution, where neodymium chloride reacts with oxalic acid to precipitate this compound: [ 2NdCl₃ + 3H₂C₂O₄ → Nd₂(C₂O₄)₃ + 6HCl ]
Industrial Production Methods: In industrial settings, this compound is often produced by the precipitation method. This involves dissolving neodymium oxide in hydrochloric acid to form neodymium chloride, which is then reacted with oxalic acid to precipitate this compound. The precipitate is filtered, washed, and dried to obtain the final product .
Types of Reactions:
-
Thermal Decomposition: this compound undergoes thermal decomposition when heated. It first decomposes to form this compound anhydrous, then further decomposes to neodymium oxide: [ Nd₂(C₂O₄)₃ → Nd₂O₂(C₂O₄) → Nd₂O₃ ]
-
Reaction with Acids: this compound dissolves in hydrochloric acid to form neodymium chloride and oxalic acid: [ Nd₂(C₂O₄)₃ + 6HCl → 2NdCl₃ + 3H₂C₂O₄ ]
Common Reagents and Conditions:
Oxalic Acid: Used in the synthesis and precipitation of this compound.
Hydrochloric Acid: Used to dissolve this compound and form neodymium chloride.
Major Products Formed:
Neodymium Oxide (Nd₂O₃): Formed through the thermal decomposition of this compound.
Neodymium Chloride (NdCl₃): Formed when this compound reacts with hydrochloric acid
科学研究应用
Neodymium oxalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of neodymium oxide, which is an important material in the production of magnetic materials and ceramics.
Biology and Medicine: Neodymium compounds, including this compound, are studied for their potential use in medical imaging and cancer treatment due to their unique optical properties.
Industry: this compound is used in the production of neodymium magnets, which are among the strongest permanent magnets available. .
相似化合物的比较
Neodymium oxalate can be compared with other neodymium compounds, such as:
Neodymium Chloride (NdCl₃): A soluble neodymium compound used in various chemical reactions and as a precursor for other neodymium compounds.
Neodymium Nitrate (Nd(NO₃)₃): Another soluble neodymium compound used in similar applications as neodymium chloride.
Neodymium Carbonate (Nd₂(CO₃)₃): A neodymium compound used in the preparation of neodymium oxide and other neodymium-based materials.
Uniqueness: this compound is unique due to its insolubility in water and its ability to decompose into neodymium oxide, which has significant industrial and scientific applications. Its thermal decomposition behavior and the resulting products make it distinct from other neodymium compounds .
属性
IUPAC Name |
neodymium(3+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Nd/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLDOHAGZQSOPP-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Nd+3].[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Nd2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-50-1, 28877-87-4 | |
| Record name | Neodymium, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodymium oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris[oxalato(2-)]dineodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanedioic acid, neodymium(3+) salt, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
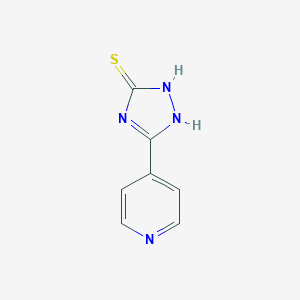

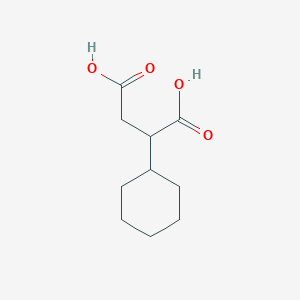


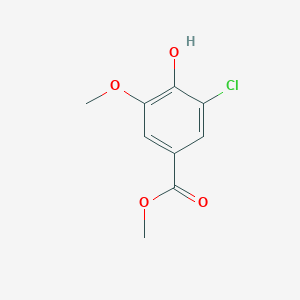

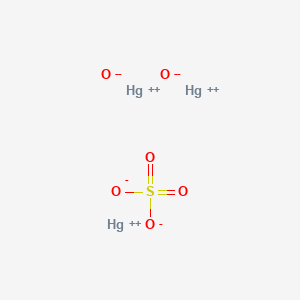
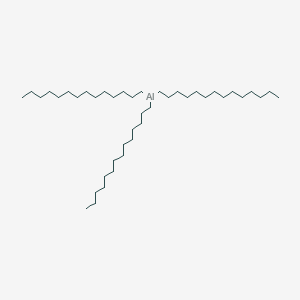
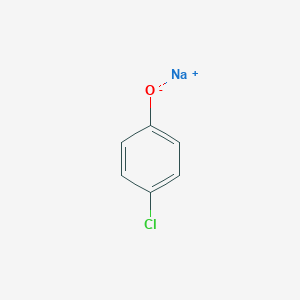
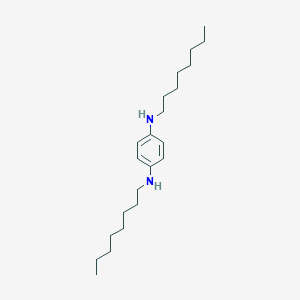
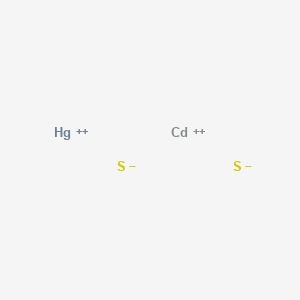
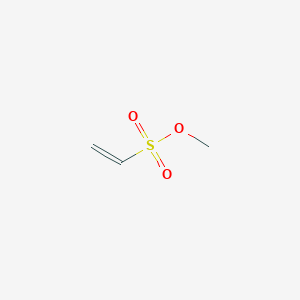
![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)
